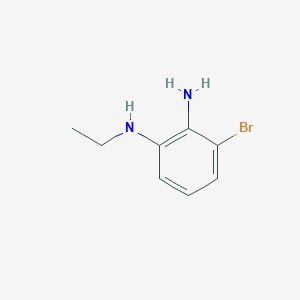

3-bromo-N1-ethylbenzene-1,2-diamine

Description

Significance of Aromatic Diamines as Versatile Synthetic Intermediates

Aromatic diamines are fundamental building blocks in organic synthesis, prized for their dual nucleophilicity and the inherent reactivity of the aromatic ring. Current time information in Pasuruan, ID. These compounds serve as crucial monomers in the production of high-performance polymers such as polyamides and polyimides, materials sought after for their thermal stability and mechanical strength. sigmaaldrich.com The chief commercial application of amines is as intermediates in the synthesis of fibers and medicines. bldpharm.com

Furthermore, 1,2-diamines are particularly valuable in the synthesis of heterocyclic compounds. The adjacent amino groups can readily condense with a variety of dicarbonyl compounds or their equivalents to form stable, five- or six-membered rings. This reactivity is the foundation for creating a vast array of nitrogen-containing heterocycles, including benzimidazoles and quinoxalines, which are core structures in many pharmaceutically active molecules. N-Aryl-1,2-phenylenediamines are also key precursors for various benzimidazole (B57391) derivatives used in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov The strategic placement of different substituents on the benzene (B151609) ring allows chemists to fine-tune the electronic and steric properties of the resulting molecules, influencing their biological activity, material characteristics, and chemical reactivity.

Structural Characteristics and Functional Groups of 3-bromo-N1-ethylbenzene-1,2-diamine

The compound this compound (CAS Number: 1401817-72-8) is a substituted aromatic diamine with a distinct arrangement of functional groups that dictates its chemical behavior. google.comsigmaaldrich.com Its structure consists of a benzene ring substituted with a bromine atom, a primary amine (-NH2) group, and an N-ethylamino (-NHCH2CH3) group, with the two amino functionalities positioned ortho to each other.

The key structural features include:

A Benzene Ring: The aromatic core provides a rigid scaffold.

A Primary Amine Group (-NH2): A nucleophilic site capable of participating in a wide range of reactions, including acylation, alkylation, and condensation. bldpharm.com

A Secondary Amine Group (-NHCH2CH3): An N-ethylated amine that is also nucleophilic but sterically more hindered than the primary amine, allowing for potential regioselective reactions.

A Bromo-substituent (-Br): An electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build more complex molecular frameworks.

The combination of these groups on a 1,2-diamine scaffold makes this compound a trifunctional intermediate with significant potential in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H11BrN2 sigmaaldrich.com |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 1401817-72-8 google.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Canonical SMILES | CCNCC1=C(C=CC=C1Br)N sigmaaldrich.com |

Academic Research Trajectories for this compound

While specific published research focusing exclusively on this compound is limited, its structure suggests several clear trajectories for academic and industrial investigation based on the established chemistry of related aromatic diamines.

Synthesis of Heterocyclic Compounds: A primary research avenue is its use as a precursor for novel heterocyclic systems. The ortho-diamine functionality is ideal for condensation reactions. For instance, reaction with carboxylic acids or their derivatives would yield substituted benzimidazoles, while reaction with α-dicarbonyl compounds would produce substituted quinoxalines. The ethyl and bromo substituents would impart specific solubility and electronic properties to these heterocycles, making them candidates for screening in medicinal chemistry programs, particularly for antimicrobial or anticancer activities.

Advanced Polymer Synthesis: The diamine can serve as a specialty monomer or a cross-linking agent in polymer chemistry. a2bchem.com Copolymerization with dicarboxylic acids would lead to the formation of polyamides. The presence of the bromine atom offers a site for post-polymerization modification, allowing for the grafting of other chemical moieties to tailor the polymer's final properties. The ethyl group can enhance solubility in organic solvents, which is often a challenge for rigid aromatic polymers. sigmaaldrich.com

Fragment-Based Drug Discovery and Medicinal Chemistry: In pharmaceutical development, the compound can be used as a complex building block or fragment. chemimpex.com The bromine atom is particularly valuable as it allows for late-stage functionalization via metal-catalyzed cross-coupling reactions. This enables the rapid synthesis of a library of analogues where the bromine is replaced by various aryl, alkyl, or other functional groups, facilitating the exploration of structure-activity relationships (SAR) for a given biological target.

| Research Area | Potential Application | Key Functional Groups Involved |

|---|---|---|

| Heterocyclic Chemistry | Synthesis of substituted benzimidazoles and quinoxalines for biological screening. | -NH2 and -NHCH2CH3 |

| Polymer Science | Monomer for specialty polyamides with enhanced solubility and sites for post-polymerization modification. | -NH2, -NHCH2CH3, and -Br |

| Medicinal Chemistry | Scaffold for fragment-based drug discovery via late-stage functionalization using cross-coupling reactions. | -Br |

| Materials Science | Intermediate for the synthesis of functional dyes, pigments, or organic electronic materials. | Entire aromatic diamine structure |

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

3-bromo-1-N-ethylbenzene-1,2-diamine |

InChI |

InChI=1S/C8H11BrN2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2,10H2,1H3 |

InChI Key |

VSXYPQRNKDEHOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=CC=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo N1 Ethylbenzene 1,2 Diamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-bromo-N1-ethylbenzene-1,2-diamine suggests several possible disconnections. The most logical approach involves disconnecting the carbon-bromine (C-Br) bond and the carbon-nitrogen (C-N) bond of the ethylamino group. This leads to two primary retrosynthetic pathways:

Pathway A: Bromination of an N-ethylated precursor. This pathway disconnects the C-Br bond first, leading to the precursor N1-ethylbenzene-1,2-diamine. This precursor would then be synthesized from a suitable starting material.

Pathway B: Ethylation of a brominated precursor. This pathway involves the initial disconnection of the N-ethyl group, suggesting a brominated diamine like 3-bromo-benzene-1,2-diamine as the key intermediate.

Considering the activating nature of the amino groups, controlling the regioselectivity of bromination is a critical challenge. Therefore, Pathway A, which involves the bromination of a pre-functionalized diamine, often provides better control over the final product's isomeric purity.

Direct Synthesis Approaches

Direct synthesis aims to introduce the bromo and ethylamino functionalities in a minimal number of steps.

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. The high reactivity of aniline (B41778) and its derivatives towards electrophiles makes this a feasible, albeit challenging, approach. allen.inbyjus.com

The amino groups of N1-ethylbenzene-1,2-diamine are strong activating groups and direct incoming electrophiles to the ortho and para positions. chemistrysteps.com The ethyl group on one of the amines provides some steric hindrance, which can influence the regioselectivity of the bromination. The primary amino group and the secondary ethylamino group both strongly activate the ring, making it susceptible to polybromination. allen.inyoutube.com

To achieve mono-bromination at the desired C3 position, which is ortho to the primary amino group and meta to the ethylamino group, careful control of reaction conditions is necessary. The use of milder brominating agents and non-polar solvents can help to control the reaction. youtube.com One common strategy to control the reactivity of anilines is to protect the amino group, for instance, through acetylation. youtube.com This reduces the activating effect and allows for more selective bromination. youtube.comyoutube.com After the bromination step, the protecting group can be removed to yield the desired product.

A study on the regioselective bromination of aromatic amines demonstrated a one-pot method involving treatment with n-butyllithium and trimethyltin (B158744) chloride, followed by bromine, to achieve para-bromination in high yield. nih.gov While this method targets the para position, it highlights the potential for achieving regioselectivity through in-situ modification of the amino group.

The mechanism of electrophilic aromatic bromination of anilines involves the attack of the electron-rich benzene (B151609) ring on an electrophilic bromine species. byjus.comyoutube.com The amino group, being a strong electron-donating group, increases the electron density of the ring, particularly at the ortho and para positions, making it highly reactive towards electrophiles. allen.in

In the presence of a polar solvent like water, bromine can become polarized, generating a Br⁺ electrophile that readily attacks the activated ring. youtube.com This high reactivity often leads to the formation of polybrominated products. byjus.comyoutube.com The reaction does not typically require a Lewis acid catalyst due to the highly activated nature of the aniline ring. chemistrysteps.com To control the reaction and achieve mono-substitution, less reactive brominating agents or protection of the amino group are often employed. youtube.comcommonorganicchemistry.com The protecting group moderates the activating effect of the amino group, allowing for a more controlled reaction. youtube.comyoutube.com

To circumvent the challenges of over-bromination with elemental bromine, alternative brominating agents are often utilized.

| Reagent | Conditions | Advantages |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator for benzylic bromination, but can also be used for aromatic bromination. commonorganicchemistry.com Can be used with silica (B1680970) gel for regioselective bromination. nih.govmdpi.com | Milder than Br₂, allowing for more controlled reactions and potentially avoiding the need for protecting groups. sciencemadness.org |

| Tribromoisocyanuric acid (TBCA) | Used in trifluoroacetic acid for moderately deactivated arenes. organic-chemistry.org | Avoids polybromination that can occur with stronger acids. organic-chemistry.org |

| Dioxane dibromide | Can achieve monobromination of tertiary aromatic amines. sciencemadness.org | Offers an alternative for specific amine substrates. sciencemadness.org |

| PIDA–AlBr₃ System | A newer I(iii)-based reagent that is efficient for the bromination of phenols and phenol-ethers under mild conditions. nih.gov | The reagent is easy to prepare and handle, and reactions can be performed at room temperature in an open flask. nih.gov |

Table 1: Alternative Brominating Agents

N-Bromosuccinimide (NBS) is a particularly useful reagent for the bromination of activated aromatic rings. commonorganicchemistry.com It is known to be a good agent for regioselective electrophilic aromatic brominations, especially when used with silica gel. nih.govmdpi.com The use of NBS can be more environmentally friendly than other brominating agents. acs.org Other reagents like tribromoisocyanuric acid have also been shown to be effective for the monobromination of aromatic compounds. organic-chemistry.org

Electrophilic Aromatic Substitution (EAS) for Bromination

Multi-step Synthetic Routes to the Core Structure

A multi-step synthesis often provides the best control over the final product's structure. A plausible multi-step route to this compound could involve the following key transformations:

Protection of an Aniline Derivative: Starting with a suitable aniline, the amino group is protected, often by acetylation, to moderate its activating effect. youtube.com

Nitration: The protected aniline is then nitrated. The protecting group directs the nitro group to the desired position.

Bromination: The nitro-substituted and protected aniline is then brominated. The positions of the existing substituents will direct the bromine to the desired location.

Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming a diamine derivative.

Deprotection and Ethylation: The protecting group is removed, and the primary amine is selectively ethylated to introduce the N1-ethyl group. Alternatively, the ethyl group could be introduced at an earlier stage.

Another approach could involve the use of ortho-phenylenediamines as starting materials. A method for the concise synthesis of ortho-phenylenediamines through regioselective radical arene amination has been developed, which could be adapted for this synthesis. nih.gov

The synthesis of N,N'-dialkyl-p-phenylenediamines has been achieved in a one-step condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines. rsc.org While this produces a para-diamine, similar strategies could potentially be explored for ortho-diamines.

Strategies for Introducing the N1-Ethylamino Moiety

The selective mono-N-alkylation of phenylenediamines is a critical step that can be achieved through several methods, with reductive amination being a particularly effective and controllable approach. masterorganicchemistry.com

Reductive Amination: This is a highly versatile and widely used method for forming carbon-nitrogen bonds that avoids the common problem of over-alkylation seen in direct alkylation with alkyl halides. masterorganicchemistry.com The process typically involves two steps that can often be performed in a single pot: the reaction of a primary amine with an aldehyde (in this case, acetaldehyde) to form an imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of the target compound, this could involve the reaction of 3-bromo-benzene-1,2-diamine with acetaldehyde, followed by reduction. A variety of reducing agents can be employed, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, which are known for their mildness and selectivity. masterorganicchemistry.comorganic-chemistry.org Catalytic systems using hydrogen donors like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst have also proven effective for the mono-N-alkylation of aniline derivatives at room temperature. nih.gov

"Hydrogen Borrowing" Catalysis: A greener alternative to traditional alkylation methods is the "hydrogen borrowing" or "hydrogen autotransfer" strategy. rsc.org This method uses alcohols (like ethanol) as alkylating agents. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst. rsc.org This process is highly atom-economical and avoids the use of stoichiometric organometallic or halide reagents.

The table below outlines various catalytic systems applicable to reductive amination for N-alkylation of anilines, which are foundational to the synthesis of the target compound.

| Catalyst System | Aldehyde/Ketone Source | Reductant/Hydrogen Source | Key Features |

| Pd/C | Aldehydes | Ammonium Formate | Proceeds smoothly at room temperature; presents an economical and environmentally benign option. nih.gov |

| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Aldehydes | Phenylsilane | Highly chemoselective and tolerates a wide range of functional groups including bromo substituents. organic-chemistry.orgorganic-chemistry.org |

| Dibutyltin dichloride | Aldehydes & Ketones | Phenylsilane | Effective catalytic system for direct reductive amination. organic-chemistry.orgorganic-chemistry.org |

| Iridium Complex | Enones | Formic Acid | One-pot transfer hydrogenation in aqueous medium, providing α-alkylated amines in excellent yields. organic-chemistry.org |

Sequential Functional Group Interconversions (FGI)

The order of synthetic steps is crucial for successfully synthesizing this compound. A logical pathway often begins with a more readily available starting material, such as o-phenylenediamine (B120857), and involves a sequence of protection, functionalization, and deprotection steps.

A plausible FGI strategy is as follows:

Protection of Amino Groups: To control the regioselectivity of the subsequent bromination, the highly activating amino groups of o-phenylenediamine are first protected. A common method is acetylation using acetic anhydride (B1165640) to form the corresponding diacetyl amide derivative. google.compatsnap.com This step moderates the reactivity of the aromatic ring and directs substitution.

Regioselective Bromination: The protected 1,2-diacetamidobenzene can then be brominated. The use of liquid bromine can be hazardous and lead to over-bromination. A safer and more environmentally friendly alternative involves using sodium bromide and hydrogen peroxide in acetic acid. google.compatsnap.com This system allows for a controlled, regioselective bromination to introduce the bromine atom at the desired position.

Selective N-Ethylation and Deprotection: Following bromination, the protecting groups can be removed via hydrolysis, typically using an aqueous base like sodium hydroxide (B78521) in methanol, to yield 4-bromo-o-phenylenediamine. google.compatsnap.com This intermediate can then undergo selective N-ethylation via one of the methods described in section 2.3.1, such as reductive amination with acetaldehyde. Careful control of stoichiometry is necessary to favor mono-ethylation.

An alternative FGI route could start with a commercially available bromo-nitroaniline, such as 2-amino-3-bromonitrobenzene or 3-bromo-2-nitroaniline. This pathway would involve N-ethylation of the amino group, followed by the chemical reduction of the nitro group to a second amine, thereby forming the final diamine structure.

Advanced Catalytic Methods in Benzene-1,2-diamine Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and the environmental profile of reactions. The synthesis of precursors to this compound can benefit significantly from these innovations.

Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis

The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. catalysis.blogwikipedia.org This reaction has revolutionized the synthesis of aryl amines by allowing the coupling of aryl halides or triflates with a wide variety of amines under relatively mild conditions. catalysis.blogwikipedia.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide, forming a Pd(II) complex. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base. catalysis.blog

Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. numberanalytics.com

For the synthesis of a precursor to the target molecule, one could envision a Buchwald-Hartwig reaction between a di-halogenated arene and ethylamine. However, controlling the selectivity to achieve mono-amination would be a significant challenge. The choice of catalyst, ligand, and base is critical for the reaction's success. catalysis.blog Bulky biaryl phosphine (B1218219) ligands, such as those developed by Buchwald's group, are often essential for high catalytic activity and selectivity. catalysis.blogrug.nl

| Component | Examples | Role in Reaction |

| Palladium Source | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | The central catalytic metal that facilitates the C-N bond formation. catalysis.blog |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos, RuPhos), DPPF, BINAP | Enhances catalyst reactivity, stability, and selectivity. catalysis.blogwikipedia.orgrug.nl |

| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate) | Deprotonates the amine, facilitating its coordination to the palladium center. catalysis.blog |

| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Provides the medium for the reaction. rug.nlacsgcipr.org |

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are highly relevant to the synthesis of fine chemicals like this compound.

Key green considerations include:

Atom Economy: Utilizing reactions like "hydrogen borrowing" catalysis that incorporate most of the atoms from the reactants into the final product, generating minimal waste. rsc.org

Safer Reagents: Replacing hazardous reagents like liquid bromine with safer alternatives such as sodium bromide/hydrogen peroxide. google.compatsnap.com Similarly, using alcohols as alkylating agents is preferable to mutagenic alkyl halides. acsgcipr.org

Catalyst Choice: While palladium is highly effective, it is a precious metal with a high environmental impact. acsgcipr.org Research is ongoing into using more abundant and less toxic base metals like copper and nickel for similar cross-coupling reactions. acsgcipr.org Gold-catalyzed systems have also been explored for amine synthesis, offering methods that produce no waste byproducts. sciencedaily.com

Solvent Selection: Avoiding high-impact solvents like dioxane, DMF, and NMP is a key goal. acsgcipr.orgacsgcipr.org Water is an ideal green solvent, and some catalytic processes, such as certain transfer hydrogenations, can be performed in aqueous media. organic-chemistry.orgliv.ac.uk Supercritical carbon dioxide (sc-CO₂) has also been used as a non-toxic and easily removable solvent for the synthesis of imines, a key intermediate in reductive amination. chemistryviews.org

Process Efficiency: Developing one-pot, multi-component reactions reduces the number of workup and purification steps, saving energy and materials. nih.govmdpi.com Mechanochemistry, or ball milling, offers a solvent-free method for conducting N-alkylation reactions, further reducing environmental impact. beilstein-journals.org

| Green Chemistry Principle | Application in Amine Synthesis |

| Prevention | Designing syntheses to minimize waste, such as using catalytic "hydrogen borrowing" which has water as the only byproduct. rsc.org |

| Atom Economy | Employing addition reactions and catalytic cycles that maximize the incorporation of reactant atoms into the product. mdpi.com |

| Less Hazardous Synthesis | Replacing toxic reagents like liquid bromine with NaBr/H₂O₂ and mutagenic alkyl halides with alcohols. google.comacsgcipr.org |

| Safer Solvents | Using water, supercritical CO₂, or solvent-free conditions (mechanochemistry) instead of volatile organic compounds. liv.ac.ukchemistryviews.orgbeilstein-journals.org |

| Catalysis | Using catalytic reagents (e.g., transition metals) in small amounts over stoichiometric reagents. acsgcipr.orgmdpi.com |

| Reduce Derivatives | Avoiding or minimizing the use of protecting groups to reduce steps and material usage. youtube.com |

Chemical Reactivity and Transformation Pathways of 3 Bromo N1 Ethylbenzene 1,2 Diamine

Nucleophilic Reactivity of the Amino Groups

The presence of two amino groups, one primary and one secondary, makes them key sites for nucleophilic reactions. These groups can readily participate in reactions involving electrophilic partners.

Amine Derivatization Reactions

The amino groups of 3-bromo-N1-ethylbenzene-1,2-diamine can act as nucleophiles, enabling the formation of various amine derivatives. For instance, they can react with acyl halides or anhydrides to form amides, or with alkyl halides to yield more substituted amines. These derivatization reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures. The reactivity of these amino groups is influenced by both electronic and steric factors within the molecule.

Condensation Reactions, including Schiff Base Formation

Condensation reactions are a hallmark of compounds containing amino groups. This compound can react with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of Schiff bases is a reversible process and is often a key step in the synthesis of various heterocyclic compounds and metal complexes. scirp.orgijcmas.com For example, the reaction of a diamine with a dicarbonyl compound can lead to the formation of macrocyclic structures. nih.gov

Electrophilic Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The amino and ethyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. msu.edumsu.edu The interplay of these substituent effects determines the position of further substitution on the aromatic ring. msu.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom onto the ring. libretexts.org

Nitration: Reaction with a mixture of nitric and sulfuric acids to introduce a nitro group. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. libretexts.org

The precise outcome of these reactions depends on the reaction conditions and the relative directing effects of the existing substituents.

Reactivity of the Bromo-Substituent

The bromine atom attached to the aromatic ring provides another avenue for chemical transformations, primarily through substitution and coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C and C-N Bond Formation

The bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. mdpi.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. rsc.org

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, again using a palladium catalyst. rsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne. researchgate.netorganic-chemistry.orglibretexts.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of a wide array of complex organic molecules. mdpi.com

Cyclization Reactions Leading to Heterocyclic Compounds

The presence of vicinal amino groups makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically proceed through the formation of new rings via condensation or diazotization followed by cyclization.

Synthesis of Quinoxaline (B1680401) Derivatives

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely employed method for the synthesis of quinoxalines. nih.govmdpi.com In the case of this compound, this reaction would involve the nucleophilic attack of the two amino groups onto the carbonyl carbons of a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, followed by dehydration to form the quinoxaline ring.

The general reaction is influenced by the electronic nature of the substituents on the phenylenediamine ring. The ethyl group, being an electron-donating group, is expected to enhance the nucleophilicity of the amino groups, thus facilitating the reaction. Conversely, the bromine atom, an electron-withdrawing group, may slightly decrease the reaction rate. tsijournals.com

A variety of catalysts, including solid acids and metal catalysts, can be employed to promote the cyclocondensation and improve yields. mdpi.comencyclopedia.pub For instance, catalysts like TiO2-Pr-SO3H have been shown to be effective in the synthesis of quinoxaline derivatives under mild conditions. mdpi.com

Table 1: Potential Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Compound | Expected Quinoxaline Product |

| Glyoxal | 7-bromo-5-ethylquinoxaline |

| Benzil | 7-bromo-5-ethyl-2,3-diphenylquinoxaline |

| Acetylenedicarboxylic acid | 7-bromo-5-ethyl-2,3-quinoxalinedicarboxylic acid |

Note: The table represents expected products based on established synthetic routes for analogous compounds. Specific experimental data for the reaction of this compound was not found in the searched literature.

Formation of Triazoles and Other Nitrogen-Containing Heterocycles

Benzotriazoles can be synthesized from o-phenylenediamines through diazotization of one of the amino groups, followed by intramolecular cyclization. gsconlinepress.comijcrt.orgijariie.com For this compound, treatment with a diazotizing agent such as sodium nitrite (B80452) in an acidic medium would lead to the formation of a diazonium salt. Subsequent intramolecular cyclization would yield a mixture of two isomeric benzotriazoles: 7-bromo-5-ethyl-1H-benzotriazole and 4-bromo-6-ethyl-1H-benzotriazole.

A more direct route to N-substituted benzotriazoles involves the intramolecular cyclization of N-alkyl-o-phenylenediamines. tsijournals.com This method would be particularly relevant for the synthesis of 1-ethyl-substituted benzotriazoles from the target diamine.

Furthermore, the diamine can serve as a precursor for other nitrogen-containing heterocycles. For example, reaction with formic acid or its derivatives can lead to the formation of benzimidazoles, such as 7-bromo-5-ethyl-1H-benzo[d]imidazole. chemicalbook.comrsc.org

Table 2: Potential Nitrogen-Containing Heterocycles from this compound

| Reagent(s) | Expected Heterocyclic Product(s) |

| Sodium nitrite, acid | 7-bromo-5-ethyl-1H-benzotriazole and 4-bromo-6-ethyl-1H-benzotriazole |

| Formic acid | 7-bromo-5-ethyl-1H-benzo[d]imidazole |

Note: The table represents expected products based on established synthetic routes for analogous compounds. Specific experimental data for the reaction of this compound was not found in the searched literature.

Chemoselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the primary amine, the secondary amine, and the aromatic ring with a bromine substituent—presents opportunities for chemoselective functionalization. However, achieving high selectivity can be challenging.

The differential reactivity of the primary and secondary amino groups can be exploited for selective N-functionalization. Under controlled conditions, the more nucleophilic and less sterically hindered primary amino group could potentially be selectively acylated, alkylated, or sulfonylated.

The bromine atom on the aromatic ring offers a handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position. The success of such transformations would depend on the choice of catalyst and reaction conditions to avoid undesired side reactions involving the amino groups. For instance, protection of the amino groups might be necessary prior to performing certain cross-coupling reactions.

The electronic properties of the substituents on the benzene ring influence the regioselectivity of further electrophilic aromatic substitution reactions. The amino groups are strongly activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The ethyl group is weakly activating and ortho-, para-directing. The interplay of these directing effects would determine the position of any new substituent on the aromatic ring.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, providing granular insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial, yet crucial, structural information.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-bromo-N1-ethylbenzene-1,2-diamine is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the ethyl group, and the amine protons. The aromatic region would likely show complex splitting patterns due to the disubstitution on the benzene (B151609) ring. Based on data for similar compounds like 3-bromo-N-ethylaniline and 4-bromo-2-ethylaniline, the aromatic protons are expected to resonate in the range of δ 6.5-7.5 ppm. chemicalbook.comsigmaaldrich.com The ethyl group should present a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl protons, and a triplet for the methyl (-CH3) protons, coupled to the methylene protons. docbrown.info The chemical shift of the methylene protons would be influenced by the adjacent nitrogen atom, likely appearing in the range of δ 3.0-3.5 ppm, while the methyl protons would be more upfield, around δ 1.2-1.4 ppm. The amine (NH and NH2) protons would appear as broad signals, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons and two for the ethyl group carbons. The carbon atom attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and is expected to appear in the range of δ 110-125 ppm. docbrown.info The carbons attached to the nitrogen atoms (C-N) would resonate in the δ 140-150 ppm region. docbrown.info The remaining aromatic carbons would have shifts between δ 115-135 ppm. The ethyl group carbons would be found in the aliphatic region of the spectrum, with the methylene carbon (-CH2-) around δ 40-50 ppm and the methyl carbon (-CH3) at approximately δ 15-20 ppm. researchgate.net

| Proton (¹H) NMR | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -NH / -NH₂ | Variable (Broad) | Singlet (Broad) |

| -CH₂- (Ethyl) | 3.0 - 3.5 | Quartet |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet |

| Carbon-¹³C NMR | Expected Chemical Shift (δ, ppm) |

| C-Br | 110 - 125 |

| C-N | 140 - 150 |

| Aromatic C-H | 115 - 135 |

| -CH₂- (Ethyl) | 40 - 50 |

| -CH₃ (Ethyl) | 15 - 20 |

Note: The chemical shift values are estimations based on data from structurally similar compounds and established NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing connectivity between atoms.

Correlation Spectroscopy (COSY): A COSY experiment would be instrumental in establishing the proton-proton coupling networks. libretexts.org It would clearly show the correlation between the methylene and methyl protons of the ethyl group. Furthermore, it would help to delineate the coupling relationships between the protons on the aromatic ring, aiding in their specific assignment. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This experiment would allow for the unambiguous assignment of the protonated aromatic carbons and the carbons of the ethyl group by linking their respective ¹H and ¹³C signals.

Nitrogen-15 (¹⁵N) NMR Applications in Stereochemical Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. wikipedia.orghuji.ac.il The chemical shifts of the two non-equivalent nitrogen atoms in this compound would be different. The chemical shift of the N1-ethyl substituted nitrogen would be distinct from the unsubstituted NH2 group. nih.gov The ¹⁵N chemical shifts are sensitive to substituent effects and hybridization. science-and-fun.de For aromatic amines, these shifts typically fall within a broad range. wikipedia.org In stereochemical analysis, ¹⁵N NMR can be used to study phenomena such as rotational barriers around the C-N bond or to probe intermolecular interactions like hydrogen bonding. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides complementary information to NMR by identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying key functional groups. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: The primary amine (-NH2) group would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretches. The secondary amine (-NH) would show a single, generally weaker, band in a similar region.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). pressbooks.pub Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations usually give rise to a series of peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N Stretching: The C-N stretching vibrations for aromatic amines are typically found in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 515 and 690 cm⁻¹. orgchemboulder.comspectroscopyonline.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| N-H Stretch (secondary amine) | 3300 - 3500 (one band) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-N Stretch | 1250 - 1360 |

| C-Br Stretch | 515 - 690 |

Raman Spectroscopy for Molecular Vibrations Analysis

Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric vibrations of the aromatic ring would be expected to give strong signals in the Raman spectrum. The C-Br bond, being a relatively heavy atom bond, also typically produces a characteristic and often intense Raman signal. The fundamental frequency associated with the carbon-bromine bond in aliphatic bromides is around 540-600 cm⁻¹, and a similar range would be expected for an aromatic bromide. aps.org The Raman spectrum can also provide information about the substitution pattern of the benzene ring. psu.edursc.org The analysis of the full Raman spectrum would aid in a more complete vibrational assignment when used in conjunction with FT-IR data.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment of vibrational spectra (Infrared and Raman). It involves the use of quantum chemical calculations, often employing Density Functional Theory (DFT), to compute the harmonic vibrational frequencies and normal modes of a molecule. nih.gov The PED analysis then breaks down each normal mode into contributions from the internal coordinates (e.g., bond stretching, angle bending, torsions), allowing for an unambiguous assignment of each calculated vibrational band. researchgate.net

For this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would first be used to obtain the optimized molecular geometry and the theoretical vibrational frequencies. nih.gov The VEDA (Vibrational Energy Distribution Analysis) program is commonly used to perform the PED calculations based on the DFT output. nih.gov This analysis is crucial for complex molecules where vibrational modes are often coupled, making simple visual assignment of spectra difficult. nih.gov

The analysis would precisely attribute the calculated frequencies to specific motions within the molecule, such as:

N-H stretching vibrations of the primary and secondary amine groups.

Aromatic C-H stretching.

Aliphatic C-H stretching of the ethyl group.

C=C stretching vibrations within the benzene ring.

C-N, C-C, and C-Br stretching modes.

In-plane and out-of-plane bending and deformation modes of the entire molecule.

The following table illustrates the type of data obtained from a PED analysis for a selection of vibrational modes.

Table 1: Illustrative PED Analysis for Selected Vibrational Modes of this compound Note: This data is illustrative of the expected output from a PED analysis and is based on general vibrational frequencies for similar functional groups.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | PED Contribution (%) |

| 3450 | ~3445 | νas(NH₂) | N-H asymmetric stretch (95%) |

| 3360 | ~3355 | νs(NH₂) | N-H symmetric stretch (92%) |

| 3340 | ~3335 | ν(N-H) | N-H stretch of ethylamino (96%) |

| 3065 | ~3060 | ν(C-H)arom | Aromatic C-H stretch (88%) |

| 2970 | ~2965 | νas(CH₃) | Asymmetric CH₃ stretch of ethyl (93%) |

| 1615 | ~1610 | δ(NH₂) + ν(C=C) | NH₂ scissoring (55%) + Aromatic C=C stretch (40%) |

| 1580 | ~1575 | ν(C=C) | Aromatic C=C stretch (85%) |

| 1310 | ~1305 | ν(C-N) | C-N stretch (ethylamino) (60%) + C-C stretch (25%) |

| 650 | ~645 | ν(C-Br) | C-Br stretch (75%) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₈H₁₁BrN₂), high-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of almost equal intensity, due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that provide structural information. The fragmentation of this compound is expected to proceed through several key pathways based on the stability of the resulting fragments.

Expected fragmentation pathways include:

Loss of an ethyl radical: Cleavage of the C-C bond in the ethyl side chain is common for ethyl-substituted aromatic compounds, leading to a significant [M-29]⁺ peak. docbrown.info

Loss of a bromine radical: Scission of the C-Br bond, which is relatively weak, would result in an [M-79]⁺ or [M-81]⁺ fragment. docbrown.info

Formation of a phenyl cation: Loss of the ethyl group can lead to the formation of a [C₆H₅]⁺ ion at m/z 77, a characteristic fragment for many benzene derivatives. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Based on the molecular formula C₈H₁₁BrN₂ (MW ≈ 215.09 g/mol )

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Formula | Identity/Lost Neutral |

| 214 | 216 | [C₈H₁₀BrN₂]⁺ | [M-H]⁺ |

| 186 | 188 | [C₇H₈BrN]⁺ | [M-HCN-H]⁺ |

| 185 | 187 | [C₆H₅BrN₂]⁺ | [M-C₂H₆]⁺ |

| 135 | 135 | [C₈H₁₁N₂]⁺ | [M-Br]⁺ |

| 106 | 106 | [C₇H₈N]⁺ | [M-Br-HCN]⁺ |

| 77 | 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic system and heteroatomic substituents.

The benzene ring is a chromophore that exhibits characteristic π → π* transitions. The presence of substituents—the bromo group, the primary amine (-NH₂), and the secondary ethylamino group (-NHC₂H₅)—act as auxochromes. These groups, particularly the amines with their non-bonding (n) electron pairs, can engage in resonance with the π-system of the ring. This conjugation typically shifts the absorption bands to longer wavelengths (a bathochromic or red shift) and increases their intensity (a hyperchromic effect).

The expected electronic transitions for this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would include:

π → π transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. These are typically observed below 280 nm for substituted benzenes.

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from a nitrogen lone pair into a π* antibonding orbital of the aromatic ring. These bands are often observed at longer wavelengths and can sometimes be obscured by the more intense π → π* bands.

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity.

Table 4: Expected UV-Vis Absorption Data for this compound Note: This data is predictive, based on typical values for substituted anilines and aromatic compounds.

| Wavelength Range (λ_max) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| 200-220 nm | High | π → π | Benzene Ring (E1-band) |

| 240-260 nm | Medium-High | π → π | Benzene Ring (E2-band) |

| 280-310 nm | Medium-Low | π → π | Benzene Ring (B-band) |

| 320-360 nm | Low | n → π | N-lone pair → Ring π* |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like 3-bromo-N1-ethylbenzene-1,2-diamine from a theoretical perspective. These calculations provide insights into the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides a detailed description of the electron distribution within the molecule, which is crucial for understanding its chemical behavior.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), would be appropriate to accurately describe the electronic distribution around the heavy atom and the amine groups.

The exchange-correlation functional accounts for the complex interactions between electrons. Hybrid functionals, such as B3LYP or M06-2X, which combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are commonly used for organic molecules and are known to provide reliable results for both structural and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the analysis would reveal how the bromo, ethyl, and diamine substituents influence the electronic properties and reactivity of the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the vicinity of the nitrogen atoms in the amino groups. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. The hydrogen atoms of the amino groups would likely show positive potential.

Advanced Computational Approaches

Modern computational chemistry provides a suite of sophisticated techniques to model complex chemical systems and reactions. For a substituted aromatic diamine such as this compound, these methods are invaluable for understanding its behavior in various chemical environments.

Multi-scale Modeling Techniques (e.g., ONIOM Method)

Studying large and complex molecules, or their interactions with other molecules (like solvents or catalysts), can be computationally expensive. Multi-scale modeling techniques, such as the "Our own N-layered Integrated molecular Orbital and Molecular mechanics" (ONIOM) method, offer a pragmatic and efficient solution. wikipedia.orgacs.orggithub.io The ONIOM method divides a molecular system into different layers, each treated with a different level of theoretical accuracy. wikipedia.orgacs.orggithub.io

For this compound, an ONIOM approach could be strategically applied. gaussian.comgaussian.com The core of the molecule, the benzene ring and the two amino groups, which are the sites of most chemical reactivity, could be defined as the "high-level" layer. This region would be treated with a highly accurate quantum mechanics (QM) method, such as Density Functional Theory (DFT) or coupled-cluster methods, to capture the electronic effects of the bromo and ethyl substituents with precision. acs.orggaussian.com The ethyl group's alkyl chain, which is less critical to the primary electronic interactions, could be treated as the "low-level" layer using a less computationally demanding method like a semi-empirical method or even molecular mechanics (MM). wikipedia.orggithub.io

Table 1: Illustrative ONIOM Layer Partitioning for this compound

| Layer | Atoms Included | Computational Method |

| High Level (QM) | Benzene ring, Bromine atom, Nitrogen atoms of both amino groups, Alpha-carbon of the ethyl group | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Low Level (MM) | Terminal methyl group of the ethyl substituent | Molecular Mechanics (e.g., AMBER, UFF) |

This table is a hypothetical representation of how the ONIOM method could be applied. The choice of methods would depend on the specific property being investigated.

Reaction Mechanism Elucidation and Transition State Calculations

Understanding the pathway of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to map out reaction mechanisms and identify the high-energy transition states that govern the reaction rate. stackexchange.comsparkle.pro.br For this compound, this could involve studying reactions such as electrophilic aromatic substitution, oxidation, or its role as a ligand in catalysis.

DFT calculations are a common choice for elucidating reaction mechanisms. nih.govresearchgate.net By calculating the energies of reactants, products, and all conceivable intermediates and transition states, a detailed potential energy surface can be constructed. A key objective in these studies is the location of the transition state structure, which represents the energy maximum along the minimum energy path connecting reactants and products. stackexchange.commdpi.com

For instance, in a potential polymerization reaction of a related compound, p-phenylenediamine, DFT calculations have been used to determine that the dimerization step is the rate-limiting step. nih.gov Similar calculations for this compound could predict how the bromo and N-ethyl substituents influence the activation energy of such a step. The electron-withdrawing nature of the bromine atom and the steric and electronic effects of the N-ethyl group would be expected to modulate the reactivity of the diamine.

Techniques like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) can be employed to locate transition state structures. stackexchange.commdpi.com Once a transition state is found, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for a Model Reaction

| Reaction Step | Reactant System | Transition State Energy (kcal/mol) | Product System |

| Model Electrophilic Bromination | This compound + Br₂ | Calculated Value | Dibromo-N1-ethylbenzene-1,2-diamine + HBr |

| Model Oxidation | This compound + Oxidant | Calculated Value | Oxidized Product |

This table illustrates the type of data that would be generated from transition state calculations for hypothetical reactions involving the title compound. The actual values would need to be determined through specific computational studies.

By combining these advanced computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding experimental work and the development of new applications for this and related compounds.

Applications in Advanced Chemical Systems and Materials Science

Role as Ligands in Coordination Chemistry

The presence of two nitrogen donor atoms in a 1,2-diamine configuration makes 3-bromo-N1-ethylbenzene-1,2-diamine a prime candidate for use as a bidentate ligand in coordination chemistry. The formation of stable five-membered chelate rings with metal ions is a well-established principle for such ligands, contributing to the thermodynamic stability of the resulting metal complexes.

Design and Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through the reaction of the diamine with a suitable metal salt in an appropriate solvent. The N-ethyl group introduces steric bulk and alters the electronic properties of the diamine compared to unsubstituted o-phenylenediamine (B120857), which can influence the coordination geometry and reactivity of the resulting metal complexes. The bromo-substituent further modifies the electronic environment of the ligand.

While specific metal complexes of this compound are not extensively documented in publicly available literature, the synthesis of related N-alkylated o-phenylenediamine complexes is well-established. For instance, lanthanide alkoxo complexes supported by ONNO salalen ligands derived from N-methyl-o-phenylenediamine have been synthesized and characterized. acs.org Similarly, copper-catalyzed reactions often employ N,N'-dimethyl-substituted diamine ligands to enhance reaction rates and prevent undesired N-arylation of the ligand. nih.gov These examples suggest that metal complexes of this compound could be readily prepared.

A general synthetic route would involve the reaction of the diamine with a metal precursor, as depicted in the following representative scheme:

Scheme 1: General Synthesis of a Metal Complex with this compound

The properties of the resulting complexes would be influenced by the choice of metal, its oxidation state, and the reaction conditions.

| Parameter | Typical Value/Observation |

| Ligand to Metal Ratio | 1:1, 2:1, or other depending on the metal's coordination number |

| Coordination Geometry | Square planar, tetrahedral, octahedral, etc. |

| Solubility | Dependent on the overall complex structure and counter-ions |

| Characterization | NMR, IR, UV-Vis spectroscopy, X-ray crystallography |

Stereochemical Aspects in Ligand Design and Complex Formation

The design of chiral ligands often involves the use of enantiomerically pure starting materials. For instance, new mono-N-tosylated diamine ligands have been synthesized from (R)-(+)-limonene for use in asymmetric transfer hydrogenation. researchgate.net The stereochemical outcome of reactions catalyzed by metal complexes of such ligands is highly dependent on the ligand's three-dimensional structure.

Catalytic Applications of Derived Metal Complexes (e.g., Asymmetric Catalysis)

Metal complexes derived from N-substituted diamines have shown significant promise in various catalytic applications, particularly in asymmetric catalysis. The ability to fine-tune the steric and electronic properties of the ligand by modifying the N-substituents allows for the optimization of catalyst performance. nih.govacs.org

While specific catalytic applications of this compound complexes are not yet reported, related systems provide insight into their potential. For example, N-functionalized bis(diaryl/dialkylphosphino)amine-type ligands are used in a wide range of homogeneous and heterogeneous catalysis. nih.govacs.org Furthermore, diamine ligands are crucial in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions. nih.govrsc.org

The presence of the bromine atom on the aromatic ring of this compound could also be exploited. It could serve as a handle for further functionalization or influence the catalytic activity through electronic effects. Supported gold nanoparticles have been shown to catalyze the selective reaction between o-phenylenediamine and aldehydes to form 2-substituted benzimidazoles, highlighting the catalytic potential of this class of compounds. nih.gov

Precursor in the Synthesis of Functional Organic Materials

Aromatic diamines are fundamental building blocks for a variety of functional organic materials, including high-performance polymers and conjugated systems. The difunctional nature of this compound allows it to act as a monomer in polymerization reactions.

Design and Preparation of Polymers and Oligomers

Polyamides are a significant class of polymers that can be synthesized from the reaction of diamines with dicarboxylic acids or their derivatives. libretexts.org The direct synthesis of polyamides via the catalytic dehydrogenation of diols and diamines represents a greener alternative to conventional methods. nih.govelsevierpure.comresearchgate.net The use of this compound as the diamine monomer would introduce bromine and ethyl functionalities into the polymer backbone, potentially imparting specific properties such as flame retardancy (due to bromine) and modified solubility and thermal characteristics.

A general representation of a polyamidation reaction involving this compound is shown below:

Scheme 2: Polyamidation with this compound

The properties of the resulting polyamide would be dependent on the nature of the dicarboxylic acid comonomer.

| Property | Potential Influence of this compound |

| Thermal Stability | The aromatic backbone generally imparts high thermal stability. |

| Solubility | The ethyl group may enhance solubility in organic solvents. |

| Flame Retardancy | The bromine content is expected to improve flame retardant properties. |

| Mechanical Strength | Dependent on the overall polymer structure and intermolecular forces. |

Components in Conjugated Systems

The o-phenylenediamine moiety is a precursor to benzimidazoles, which are important heterocyclic compounds with applications in various fields, including materials science. researchgate.net The reaction of o-phenylenediamines with aldehydes is a common route to synthesize 2-substituted benzimidazoles. nih.gov The resulting benzimidazole (B57391) derivatives can be incorporated into larger conjugated systems, which are of interest for their electronic and photophysical properties.

The bromine atom in this compound offers a site for post-polymerization modification or for the synthesis of more complex conjugated structures through cross-coupling reactions. This versatility makes it a potentially valuable monomer for the creation of novel functional materials with tailored properties for applications in electronics and photonics.

Building Block in Fine Chemical Synthesis

Substituted ortho-phenylenediamines are a well-established class of intermediates in organic synthesis, prized for their ability to form a variety of heterocyclic systems. The presence of the bromine atom and the N-ethyl group on the this compound scaffold offers the potential for regioselective reactions, allowing for controlled chemical transformations.

Construction of Complex Molecular Architectures

In principle, the vicinal diamine functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds, for instance, is a classic and efficient method for preparing quinoxalines, a class of compounds with significant interest in medicinal chemistry and materials science.

Furthermore, the bromine atom on the aromatic ring serves as a versatile synthetic handle. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form carbon-carbon and carbon-nitrogen bonds. This would allow for the integration of the diamine moiety into larger, more intricate molecular frameworks. The N-ethyl group could also influence the solubility and biological activity of any resulting derivatives.

Despite this theoretical potential, there is a lack of specific studies in the scientific literature that have utilized this compound for the construction of such complex molecular architectures. The table below outlines the potential of its functional groups based on the general reactivity of similar compounds.

| Functional Group | Potential Reaction Type | Potential Product Class |

| 1,2-Diamine | Condensation | Quinoxalines, Benzimidazoles, Phenazines |

| Bromo | Cross-Coupling (e.g., Suzuki, Heck) | Biaryls, Substituted Benzenes |

| Amino Groups | Acylation, Alkylation | Amides, Substituted Amines |

Methodologies for Chemical Probes (Focus on chemical methodology)

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or enzyme. The development of a chemical probe often involves the synthesis of a molecule with a "warhead" for target interaction, a linker, and a reporter tag (like a fluorophore or a biotin (B1667282) moiety) for detection.

The structure of this compound presents several possibilities for its incorporation into a chemical probe. The primary and secondary amine groups could be functionalized with reporter tags or linkers through standard acylation or alkylation reactions. The bromine atom could be exploited in late-stage functionalization to attach different functionalities, or it could be part of the pharmacophore that interacts with the biological target.

However, a review of the current literature does not yield any specific methodologies or research where this compound has been explicitly used in the development of chemical probes. The potential for its use remains theoretical and awaits exploration by the scientific community. The general steps that could be envisioned for its use in creating a chemical probe are:

Scaffold Modification : Utilizing the amine or bromo functionalities to attach a linker arm.

Reporter Tag Conjugation : Attaching a fluorescent or affinity tag to the linker.

Target Binding Moiety : The substituted diamine core itself could serve as the recognition element for a biological target.

Conclusion and Future Research Directions

Synthesis and Reactivity Outlook

The synthesis of 3-bromo-N1-ethylbenzene-1,2-diamine, while not extensively documented in dedicated literature, can be approached through established methodologies for the N-alkylation of aromatic amines. A plausible and efficient route would involve the selective mono-N-ethylation of the precursor 3-bromobenzene-1,2-diamine. This transformation can be achieved using various ethylating agents, such as ethyl halides (e.g., ethyl bromide or ethyl iodide), in the presence of a suitable base to neutralize the acid generated during the reaction. The choice of solvent and reaction conditions would be critical to control the degree of alkylation and minimize the formation of the N,N'-diethylated byproduct.

Alternatively, reductive amination presents another viable synthetic pathway. This would involve the reaction of 3-bromobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent. This method can offer high selectivity for the mono-ethylated product under optimized conditions.

The reactivity of this compound is largely dictated by the presence of the two amino groups and the bromine substituent on the aromatic ring. The ortho-diamine functionality is a well-known precursor for the synthesis of a variety of heterocyclic compounds. For instance, condensation reactions with 1,2-dicarbonyl compounds would be expected to yield quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. The presence of the ethyl group on one of the nitrogen atoms introduces asymmetry, which could be exploited in the synthesis of chiral ligands or catalysts. The bromine atom also serves as a functional handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of a wide range of substituents to modify the electronic and steric properties of the molecule.

Advancements in Theoretical and Spectroscopic Characterization Techniques

A thorough characterization of this compound is essential for confirming its structure and understanding its properties. A combination of modern spectroscopic techniques would be employed for this purpose.

Spectroscopic Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), distinct signals for the aromatic protons, and broad signals for the N-H protons. The chemical shifts of the aromatic protons would be influenced by the bromo and amino substituents. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, and six distinct signals for the aromatic carbons, with the carbon atoms attached to bromine and nitrogen showing characteristic chemical shifts. |

| FT-IR | Characteristic N-H stretching vibrations for the primary and secondary amine groups, C-H stretching for the aromatic and alkyl groups, and C=C stretching for the benzene (B151609) ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

In addition to experimental techniques, theoretical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the molecular structure, electronic properties, and spectroscopic features of this compound. DFT calculations can be used to predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure. Furthermore, these theoretical studies can elucidate the frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic parameters that govern the reactivity of the molecule.

Potential for Novel Material and Catalytic System Development

The unique structural features of this compound make it a promising candidate for the development of novel materials and catalytic systems. The ortho-diamine moiety is a common building block for ligands in coordination chemistry. The compound can be used to synthesize bidentate ligands that can coordinate with various transition metals to form stable complexes. These metal complexes could find applications in catalysis, for example, in oxidation, reduction, or cross-coupling reactions. The asymmetry of the molecule could be leveraged in the design of chiral catalysts for enantioselective synthesis.

In the realm of materials science, derivatives of this compound could be explored as precursors for the synthesis of high-performance polymers. For instance, polybenzimidazoles, known for their excellent thermal and chemical stability, can be synthesized from ortho-phenylenediamines. The presence of the bromo- and ethyl- substituents could be used to fine-tune the properties of the resulting polymers, such as solubility, processability, and thermal stability. Furthermore, the potential for derivatization through the bromine atom opens up possibilities for creating functional materials with specific optical or electronic properties.

Interdisciplinary Research Opportunities in Organic Chemistry

The study of this compound offers numerous opportunities for interdisciplinary research that bridges organic synthesis with other scientific fields.

Medicinal Chemistry: Benzimidazole (B57391) and quinoxaline scaffolds, which can be readily synthesized from this compound, are prevalent in many biologically active molecules. This opens the door for the synthesis of new derivatives and their evaluation as potential therapeutic agents.

Supramolecular Chemistry: The N-H groups of the diamine can participate in hydrogen bonding, making it a potential building block for the construction of self-assembling supramolecular architectures with interesting structural and functional properties.

Computational Chemistry: Collaborative efforts between synthetic and computational chemists can lead to a deeper understanding of the structure-property relationships of this compound and its derivatives, guiding the design of new molecules with tailored functionalities.

Environmental Chemistry: The development of efficient catalytic systems based on this molecule could contribute to the creation of greener and more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N1-ethylbenzene-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer :

- Synthesis : Analogous brominated diamines (e.g., N1-(2-bromophenyl)ethane-1,2-diamine) are synthesized via condensation of brominated benzaldehydes with ethylenediamine under reflux in ethanol, using catalytic acetic acid to enhance imine formation .

- Optimization : Key parameters include temperature (60–80°C), solvent polarity, and catalyst loading. For example, replacing ethanol with THF increases reaction rates but may reduce selectivity due to competing side reactions .

- Table 1 : Comparison of reaction conditions for brominated diamine derivatives

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | Ethanol | AcOH | 72 | |

| 3-Bromo-4-chlorobenzaldehyde | THF | None | 65 |

Q. How can purity and structural integrity be ensured during purification?

- Methodological Answer :

- Recrystallization : Use a solvent mixture (e.g., ethanol:water 3:1) to remove unreacted precursors.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves diastereomers or regioisomers, critical for avoiding contamination in downstream applications .

Advanced Research Questions

Q. What spectroscopic and computational methods validate the stereochemical configuration of this compound?

- Methodological Answer :

- NMR Analysis : H NMR distinguishes between N1-ethyl and benzene ring protons. Coupling constants () confirm spatial proximity of amine groups (e.g., Hz for vicinal NH protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 245.03 for CHBrN) and fragmentation patterns .

- DFT Calculations : Predict vibrational frequencies (IR) and compare with experimental data to validate geometry .

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : Bromine acts as a directing group in Suzuki-Miyaura coupling, favoring para-substitution due to electron-withdrawing effects. Kinetic studies show 3-bromo derivatives exhibit slower reaction rates compared to 4-bromo isomers due to steric hindrance .

- Table 2 : Reactivity of brominated diamines in cross-coupling

| Compound | Coupling Partner | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3-Bromo-N1-ethyl derivative | Phenylboronic acid | 24 | 58 |

| 4-Bromo-N1-ethyl derivative | Phenylboronic acid | 12 | 82 |

Q. What strategies resolve contradictions in reported biological activities of brominated diamines?

- Methodological Answer :

- Data Reconciliation : Discrepancies in enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity) arise from assay conditions (pH, temperature). Meta-analysis of IC values under standardized protocols is recommended .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., ethyl vs. cyclopropyl groups on N1) using docking simulations to identify key binding residues .

Methodological Guidance for Experimental Design

Q. How to design stability studies for this compound under varying pH and temperature?

- Protocol :

- Accelerated Degradation : Incubate samples in buffers (pH 2–12) at 40°C for 72 hours. Monitor decomposition via HPLC.

- Kinetic Analysis : Calculate activation energy () using Arrhenius plots to predict shelf life .

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

- Approach :

- Chiral Ligands : Pair with transition metals (e.g., Ru or Pd) for enantioselective hydrogenation. For example, (1S,2S)-di-p-tolylethane-1,2-diamine ligands improve enantiomeric excess (ee > 90%) in ketone reductions .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar synthetic routes?

- Resolution :

- Source Analysis : Trace discrepancies to impurities in starting materials (e.g., bromobenzaldehyde purity <95% reduces yield by 15–20%) .

- Reproducibility : Validate protocols using commercially available reference standards (e.g., PubChem CID 1575-37-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products